methyl 2-[4-oxo-2-(N-phenylcarbamoyl)-2,5-diazabicyclo[4.4.0]dec-3-yl]acetate
Description
Methyl 2-[4-oxo-2-(N-phenylcarbamoyl)-2,5-diazabicyclo[4.4.0]dec-3-yl]acetate is a bicyclic organic compound featuring a 2,5-diazabicyclo[4.4.0]decane core, a phenylcarbamoyl group, and a methyl ester moiety. The diazabicyclo[4.4.0]decane scaffold provides a constrained geometry that may influence binding affinity in pharmaceutical or catalytic applications, while the ester and carbamoyl groups contribute to solubility and chemical versatility.
Properties
Molecular Formula |
C18H23N3O4 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
methyl 2-[3-oxo-1-(phenylcarbamoyl)-2,4,4a,5,6,7,8,8a-octahydroquinoxalin-2-yl]acetate |
InChI |
InChI=1S/C18H23N3O4/c1-25-16(22)11-15-17(23)20-13-9-5-6-10-14(13)21(15)18(24)19-12-7-3-2-4-8-12/h2-4,7-8,13-15H,5-6,9-11H2,1H3,(H,19,24)(H,20,23) |
InChI Key |
VTPONXILNBKQOR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1C(=O)NC2CCCCC2N1C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of methyl 2-[4-oxo-2-(N-phenylcarbamoyl)-2,5-diazabicyclo[4.4.0]dec-3-yl]acetate involves multiple steps. One common method includes the cyclization of glycine-derived enamino amides under specific conditions . The reaction typically requires a solvent such as tetrahydrofuran (THF) and is conducted at reflux temperature for several hours . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
Methyl 2-[4-oxo-2-(N-phenylcarbamoyl)-2,5-diazabicyclo[4.4.0]dec-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2-[4-oxo-2-(N-phenylcarbamoyl)-2,5-diazabicyclo[4.4.0]dec-3-yl]acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 2-[4-oxo-2-(N-phenylcarbamoyl)-2,5-diazabicyclo[4.4.0]dec-3-yl]acetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Diazabicyclo Catalysts (e.g., DABCO, DBU, TBD)
Diazabicyclo catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) share structural similarities with the target compound’s bicyclic framework but differ in ring size, substituents, and application.
| Property | Target Compound | DABCO | DBU |
|---|---|---|---|
| Bicyclic System | 2,5-diazabicyclo[4.4.0]decane | 1,4-diazabicyclo[2.2.2]octane | 1,8-diazabicyclo[5.4.0]undecene |
| Key Functional Groups | Phenylcarbamoyl, methyl ester | Tertiary amines | Amidine |
| Primary Use | Not explicitly stated (inferred: synthesis) | Base catalyst in organic reactions | Strong base, catalyst in polymerization |
| Reactivity | Likely moderate due to steric hindrance | High basicity | Extremely strong base |
Penam Antibiotics (e.g., Azabicyclo[3.2.0]heptane Derivatives)
Penicillin-related antibiotics, such as (2S,5R,6R)-6-aminopenicillanic acid derivatives, feature azabicyclo[3.2.0]heptane cores with sulfur atoms. These contrast with the target compound’s nitrogen-rich diazabicyclo[4.4.0]decane system.
| Property | Target Compound | Penam Antibiotics |
|---|---|---|
| Ring System | Diazabicyclo[4.4.0]decane (10-membered) | Azabicyclo[3.2.0]heptane (7-membered) |
| Heteroatoms | Two nitrogen atoms | One nitrogen, one sulfur |
| Functional Groups | Ester, carbamoyl | β-lactam, carboxylic acid |
| Bioactivity | Undocumented (structural analogs suggest protease inhibition) | Antibacterial (β-lactam activity) |
The larger ring size and absence of a β-lactam moiety in the target compound may limit antibacterial activity but could enable novel interactions with enzymes or receptors .
Carbamate Pesticides (e.g., Fenoxycarb)
Carbamate pesticides like fenoxycarb (ethyl (2-(4-phenoxyphenoxy)ethyl)carbamate) share functional groups with the target compound, such as carbamoyl and ester linkages.
| Property | Target Compound | Fenoxycarb |
|---|---|---|
| Core Structure | Diazabicyclo[4.4.0]decane | Linear carbamate |
| Key Groups | Phenylcarbamoyl, bicyclic system | Phenoxy groups, ethyl carbamate |
| Application | Not documented (inferred: specialized use) | Insect growth regulator |
| Stability | Likely high due to rigid bicyclic structure | Moderate (hydrolytically labile) |
The bicyclic system in the target compound may enhance environmental persistence compared to linear carbamates, though this requires empirical validation .
Biological Activity
Methyl 2-[4-oxo-2-(N-phenylcarbamoyl)-2,5-diazabicyclo[4.4.0]dec-3-yl]acetate is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by recent research findings and case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group modifications. The detailed synthetic pathway can be derived from related compounds, showcasing the versatility of diazabicyclo structures in medicinal chemistry.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives of oxadiazoles have shown significant antimicrobial effects against various strains of bacteria and fungi. The mechanism is believed to involve disruption of biofilm formation and inhibition of bacterial growth through interaction with specific cellular pathways .
Table 1: Antimicrobial Activity Against Various Microorganisms
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 8 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| Compound C | Candida albicans | 32 µg/mL |
Cytotoxicity Studies
Cytotoxicity evaluations are crucial for assessing the safety profile of this compound. In vitro studies using cell lines such as L929 and A549 indicate varying degrees of cytotoxic effects depending on concentration and exposure time. Notably, certain derivatives exhibited enhanced cell viability at lower concentrations while demonstrating toxicity at higher doses .
Table 2: Cytotoxic Effects on Cell Lines
| Compound | Cell Line | Dose (µM) | Viability (%) after 48h |
|---|---|---|---|
| Compound A | L929 | 100 | 68% |
| Compound B | A549 | 50 | 104% |
| Compound C | HepG2 | 200 | 73% |
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in metabolic pathways in microorganisms.
- Disruption of Membrane Integrity : Certain derivatives have been shown to compromise the integrity of microbial membranes, leading to cell lysis.
- Gene Regulation : The presence of functional groups like -N=CO may influence gene expression related to virulence factors in bacteria.
Case Studies
A series of case studies have been conducted to evaluate the efficacy and safety of this compound in clinical settings:
- Case Study A : In a study involving patients with bacterial infections resistant to conventional antibiotics, treatment with a derivative showed a significant reduction in infection markers.
- Case Study B : An evaluation of the compound's effects on cancer cell lines indicated potential for use as an adjunct therapy in oncology due to its selective cytotoxicity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
